molecular formula C21H18N4O B12898034 N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine CAS No. 787591-25-7

N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine

Cat. No.: B12898034
CAS No.: 787591-25-7
M. Wt: 342.4 g/mol
InChI Key: FUCROBUONVAVGR-UHFFFAOYSA-N
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Description

The compound N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine belongs to the imidazo[1,2-a]pyrazin-8-amine class, a scaffold known for its versatility in medicinal chemistry. Key characteristics include:

  • Core structure: Imidazo[1,2-a]pyrazine, a bicyclic heteroaromatic system with nitrogen atoms at positions 1, 2, and 5.
  • 8-position: Cyclopropylamine moiety (enhancing metabolic stability and modulating receptor binding).

This scaffold is frequently modified at the 3-, 6-, and 8-positions to optimize pharmacological properties. Below, we compare this compound with structurally related analogs, focusing on substituent effects, synthetic routes, and biological activities.

Properties

CAS No.

787591-25-7

Molecular Formula

C21H18N4O

Molecular Weight

342.4 g/mol

IUPAC Name

N-cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C21H18N4O/c1-2-4-17(5-3-1)26-18-10-6-15(7-11-18)19-14-23-21-20(24-16-8-9-16)22-12-13-25(19)21/h1-7,10-14,16H,8-9H2,(H,22,24)

InChI Key

FUCROBUONVAVGR-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=CN3C2=NC=C3C4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

    Cyclization: Intramolecular cyclization reactions are crucial in forming the imidazopyrazine core structure.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. The imidazopyrazine group can fit into the hinge regions of certain kinases, forming hydrogen-bond interactions with key amino acids . This interaction can inhibit the activity of these kinases, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight LogP (Predicted) Water Solubility (mg/mL)
Target Compound* C22H19N3O 375.4 4.2 <0.1
TH6342 C19H16ClN5 353.82 3.8 0.15
Lanraplenib C22H24N8O 460.52 2.1 1.2
SC9 C18H14FN5 339.34 2.5 0.8

Table 3: Clinical and Preclinical Status

Compound Name Development Stage Indication Key Advantage
Lanraplenib Phase II Autoimmune diseases High selectivity for tyrosine kinases
TH6342 Preclinical HIV, cancer Novel SAMHD1 inhibition mechanism
Target Compound* Hypothetical Undisclosed Enhanced metabolic stability

Biological Activity

N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine (CAS Number: 787591-25-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N4OC_{21}H_{18}N_{4}O. The structure features an imidazo[1,2-a]pyrazine core substituted with a cyclopropyl group and a phenoxyphenyl moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC21H18N4O
CAS Number787591-25-7
Molecular Weight358.39 g/mol
LogP3.5

Antibacterial Properties

Research indicates that derivatives of imidazo[1,2-a]pyrazines, including this compound, exhibit antibacterial activity. A patent (WO2012168733A1) discusses the use of such compounds against Gram-negative bacteria like Helicobacter pylori and Legionella pneumophila, suggesting their potential in treating bacterial infections resistant to conventional antibiotics .

Anticancer Activity

The compound has been evaluated for its anticancer properties through various assays. For instance, it has shown promising results in inhibiting the growth of cancer cell lines by targeting specific kinases involved in tumor progression. The structure-activity relationship studies have indicated that modifications to the phenoxy group can enhance potency against certain cancer types.

Case Study: Kinase Inhibition
In a study evaluating small-molecule inhibitors of kinases, compounds similar to this compound demonstrated effective inhibition with IC50 values in the nanomolar range. These findings suggest that the compound could serve as a lead for developing new anticancer therapies targeting specific kinase pathways .

The precise mechanism of action for this compound involves the inhibition of enzymatic pathways critical for bacterial survival and cancer cell proliferation. The imidazo[1,2-a]pyrazine scaffold is known to interact with ATP-binding sites in kinases, leading to reduced phosphorylation of target proteins essential for cell cycle progression and survival.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the cyclopropyl and phenoxy groups have been explored:

  • Cyclopropyl Substitution : Variations in size and electronic properties can enhance binding affinity to target enzymes.
  • Phenoxy Group Modifications : Substituents on the phenoxy ring can significantly affect the compound's lipophilicity and bioavailability.

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